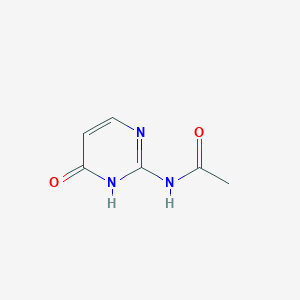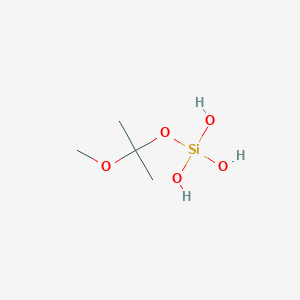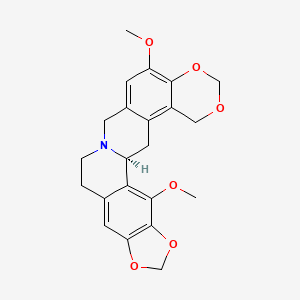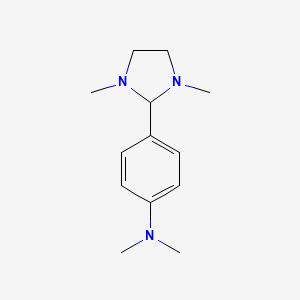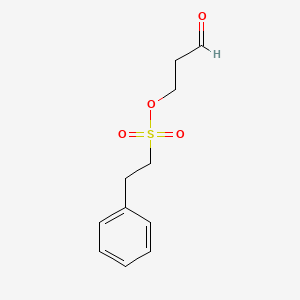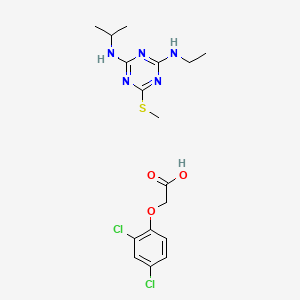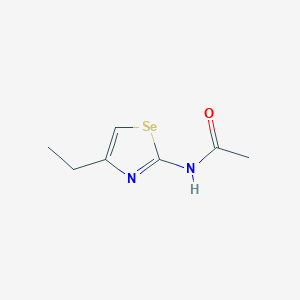
Acetamide,N-(4-ethyl-2-selenazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-ethyl-2-selenazolyl)- is a chemical compound with the molecular formula C7H10N2OSe and a molecular weight of 217.1271 g/mol . This compound is known for its unique structure, which includes a selenazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Acetamide, N-(4-ethyl-2-selenazolyl)- typically involves the reaction of 4-ethyl-2-selenazole with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Acetamide, N-(4-ethyl-2-selenazolyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of selenol compounds.
Scientific Research Applications
Acetamide, N-(4-ethyl-2-selenazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where selenium compounds have shown efficacy.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-ethyl-2-selenazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of cellular processes .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(4-ethyl-2-selenazolyl)- include other selenazole derivatives such as:
- Acetamide, N-(4-methyl-2-selenazolyl)-
- Acetamide, N-(4-phenyl-2-selenazolyl)-
- Acetamide, N-(4-isopropyl-2-selenazolyl)-
Compared to these compounds, Acetamide, N-(4-ethyl-2-selenazolyl)- is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological molecules .
Properties
Molecular Formula |
C7H10N2OSe |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
N-(4-ethyl-1,3-selenazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OSe/c1-3-6-4-11-7(9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
XDBSUWVJHMBTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C[Se]C(=N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
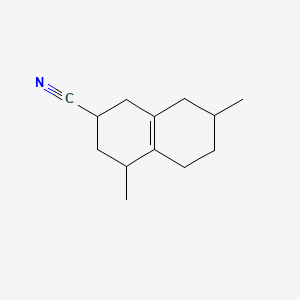

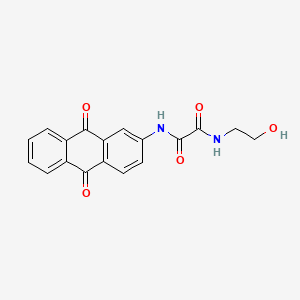
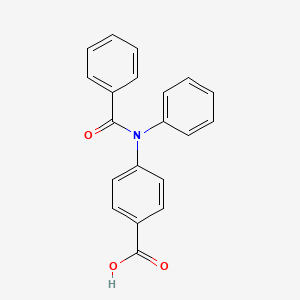
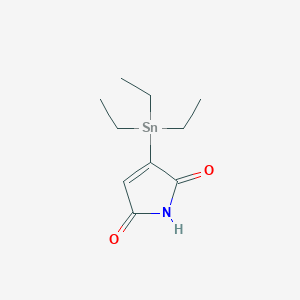
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
